2-(Piperidin-4-yloxy)ethanethioamide hydrochloride
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Overview
Description
2-(Piperidin-4-yloxy)ethanethioamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2OS. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)ethanethioamide hydrochloride typically involves the reaction of piperidine derivatives with ethanethioamide under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve mild temperatures and controlled environments to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and microwave irradiation techniques to enhance efficiency and scalability. These methods allow for the large-scale production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yloxy)ethanethioamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted piperidine derivatives. These products have significant applications in pharmaceuticals and chemical research .
Scientific Research Applications
2-(Piperidin-4-yloxy)ethanethioamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It serves as a precursor for developing new pharmaceuticals with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)ethanethioamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yloxy)nicotinamide hydrochloride
- 2-(Piperidin-4-yl)ethanol hydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Uniqueness
2-(Piperidin-4-yloxy)ethanethioamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15ClN2OS |
---|---|
Molecular Weight |
210.73 g/mol |
IUPAC Name |
2-piperidin-4-yloxyethanethioamide;hydrochloride |
InChI |
InChI=1S/C7H14N2OS.ClH/c8-7(11)5-10-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,11);1H |
InChI Key |
RTTVGROHTGCYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC(=S)N.Cl |
Origin of Product |
United States |
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